An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, a key building block in the development of various pharmaceutical compounds. This guide offers detailed experimental protocols, a summary of physicochemical properties, and a workflow for its preparation, intended to support researchers in medicinal chemistry and organic synthesis.
Introduction
2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid, also known as N-Boc-2-aminophenylacetic acid, is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] The presence of the tert-Butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at other positions of the molecule, making it a crucial component in the synthesis of peptides and other bioactive compounds.[1] Its structural framework is found in various pharmacologically active agents.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 135807-51-1 | [2] |
| Molecular Formula | C₁₃H₁₇NO₄ | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| Appearance | Light yellow to yellow solid (predicted) | [2] |
| Boiling Point | 355.6 ± 25.0 °C (predicted) | [2] |
| Density | 1.220 ± 0.06 g/cm³ (predicted) | [2] |
| pKa | 4.19 ± 0.10 (predicted) | [2] |
Synthesis Methodology
The primary synthetic route to 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid involves the protection of the amino group of 2-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol
This protocol outlines a standard procedure for the N-Boc protection of 2-aminophenylacetic acid.
Materials:
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2-Aminophenylacetic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
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Dioxane or Tetrahydrofuran (THF)
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Water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid (1 M)
Procedure:
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Dissolution: Dissolve 2-aminophenylacetic acid in a mixture of dioxane (or THF) and water.
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Basification: Add a suitable base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the amino group, facilitating the nucleophilic attack on the Boc anhydride.
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Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate in the same organic solvent to the reaction mixture at room temperature.
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Reaction: Stir the mixture at room temperature for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
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Add water to the residue and wash with a non-polar solvent like hexane to remove any unreacted Boc anhydride.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.
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The product will precipitate out of the solution.
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Isolation and Purification:
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Collect the precipitate by vacuum filtration and wash with cold water.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid.
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Dry the purified product under vacuum.
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Characterization Data
The structural confirmation of the synthesized 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid is achieved through various spectroscopic techniques. The expected data is summarized below.
Characterization Data Summary
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the nine equivalent protons of the tert-butyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methylene carbon, and the methyl carbons of the Boc group. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound (251.28 g/mol ). |
Logical Relationship of Synthesis and Characterization
The successful synthesis of the target compound is critically dependent on a logical workflow that integrates the reaction process with rigorous characterization at each key stage.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid. The detailed protocol and expected characterization data serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and other applications. Adherence to the described methodologies will facilitate the efficient and reliable preparation of this important synthetic intermediate.
